N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a small molecule featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 4-(diethylsulfamoyl)benzamide moiety at the 2-position. Its molecular formula is C₂₀H₂₀BrN₃O₃S₂, with a molecular weight of 502.42 g/mol. The bromophenyl group contributes to lipophilicity and halogen bonding, while the diethylsulfamoyl substituent enhances solubility and sulfonamide-mediated interactions.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S2/c1-3-24(4-2)29(26,27)17-11-7-15(8-12-17)19(25)23-20-22-18(13-28-20)14-5-9-16(21)10-6-14/h5-13H,3-4H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSWYGMLDMGGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 4-(diethylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can interfere with the cell cycle of cancer cells, leading to apoptosis or programmed cell death . The exact molecular targets and pathways involved in these actions are still under investigation.
Comparison with Similar Compounds
Halogen-Substituted Phenyl Analogs
Key Insights :
Non-Halogenated Thiazole Derivatives
- N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine : Incorporates a biphenyl system via Suzuki coupling, enhancing π-π stacking interactions but increasing molecular weight (C₂₀H₁₅FN₄S). Shows antiproliferative activity against cancer cells.
- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Replaces thiazole with imidazole, shifting activity toward anticancer targets (e.g., cervical cancer).
Modifications to the Sulfonamide Group
Key Insights :
- Diethylsulfamoyl : Optimal for balancing solubility and hydrophobic interactions in TLR modulation .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl group and the diethylsulfamoyl moiety contributes to its pharmacological properties.
Research indicates that compounds containing thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and infections.
- Antimicrobial Activity : Several studies have demonstrated that thiazole compounds possess antimicrobial properties, making them potential candidates for antibiotic development.
Antimicrobial Activity
A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 200 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's potential as an anticancer agent. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 20 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 25 |
The IC50 values indicate that this compound has promising cytotoxic effects on various cancer cell lines.
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study investigated the anticancer properties of thiazole derivatives. It was found that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.
- Antimicrobial Efficacy : Another research article highlighted the synthesis of novel thiazole derivatives and their evaluation against resistant bacterial strains. The study concluded that modifications in the thiazole structure significantly enhanced antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
